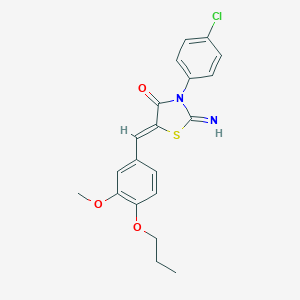![molecular formula C20H18N2O4 B302866 N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302866.png)
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a role in pain management, mood regulation, and other physiological processes. By inhibiting FAAH, MAFP can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Mécanisme D'action
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide works by irreversibly inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits. However, the exact mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is still not fully understood, and further research is needed to elucidate its effects on the endocannabinoid system.
Biochemical and Physiological Effects:
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to increase the levels of endocannabinoids in the body, leading to a range of biochemical and physiological effects. For example, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to reduce pain perception, decrease anxiety, and suppress inflammation. N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been shown to have potential neuroprotective effects in animal models of epilepsy and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is its potency and selectivity for FAAH, which allows for precise modulation of the endocannabinoid system. However, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has some limitations in lab experiments, including its irreversible inhibition of FAAH, which can make it difficult to study the effects of endocannabinoids over time. Additionally, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can have off-target effects on other enzymes and receptors, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and the endocannabinoid system. One area of interest is the development of more selective FAAH inhibitors that can modulate the endocannabinoid system without off-target effects. Another area of interest is the investigation of the role of endocannabinoids in diseases such as Alzheimer's disease, multiple sclerosis, and chronic pain. Additionally, further research is needed to elucidate the mechanisms of action of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and other FAAH inhibitors, as well as their potential therapeutic applications.
Méthodes De Synthèse
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be synthesized through a multi-step process starting with 2-methoxybenzoic acid and 4-methylphenylacetic acid. The final step involves the reaction of the intermediate with furfurylamine in the presence of a coupling agent. The yield of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be improved through optimization of the reaction conditions, including temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been widely used in scientific research to investigate the role of endocannabinoids in various physiological and pathological conditions. For example, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been used to study the effects of endocannabinoids on pain perception, anxiety, and inflammation. N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been used to investigate the potential therapeutic benefits of modulating the endocannabinoid system in diseases such as epilepsy, Parkinson's disease, and cancer.
Propriétés
Nom du produit |
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Formule moléculaire |
C20H18N2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[2-[(2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-9-10-15(21-20(24)18-8-5-11-26-18)16(12-13)22-19(23)14-6-3-4-7-17(14)25-2/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
WGWJCRQYLGIMNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)

![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)